molecular formula C9H8Cl2O B13166010 2-[(2,3-Dichlorophenyl)methyl]oxirane

2-[(2,3-Dichlorophenyl)methyl]oxirane

Cat. No.: B13166010
M. Wt: 203.06 g/mol
InChI Key: PTIINFFHPIWBCU-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)methyl]oxirane is an organic compound with the molecular formula C₉H₈Cl₂O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a dichlorophenyl group attached to the oxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichlorophenyl)methyl]oxirane typically involves the reaction of 2,3-dichlorobenzyl chloride with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of a phase transfer catalyst to facilitate the formation of the oxirane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichlorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Functionalized Products: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-[(2,3-Dichlorophenyl)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Dichlorophenoxy)methyl]oxirane
  • 2-[(3,5-Dichlorophenyl)methyl]oxirane

Uniqueness

2-[(2,3-Dichlorophenyl)methyl]oxirane is unique due to the presence of the dichlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other oxiranes and valuable in specialized applications.

Biological Activity

2-[(2,3-Dichlorophenyl)methyl]oxirane, commonly known as a dichlorophenyl epoxide, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the epoxidation of the corresponding allylic alcohol or olefin using peracids or other oxidizing agents. This method allows for the introduction of the epoxide functional group while maintaining the integrity of the dichlorophenyl moiety.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study focusing on breast cancer (MCF-7 cell line), the compound showed a half-maximal inhibitory concentration (IC50) of approximately 3.47 µM . This indicates a potent ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-73.47Induction of apoptosis
N27Not significantNo neuroprotective effects observed

The compound's mechanism appears to involve the activation of apoptotic pathways as evidenced by increased markers associated with apoptosis in treated cells. Additionally, molecular docking studies suggest that this compound interacts favorably with important targets such as androgen and estrogen receptors, indicating potential hormonal modulation .

Case Studies and Research Findings

  • Case Study on Breast Cancer : In vitro studies indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. The study utilized Ki67 staining to assess cell proliferation and propidium iodide staining for necrosis analysis .
  • Neurotoxicity Assessment : Despite its antiproliferative effects in cancer cells, the compound did not exhibit significant neuroprotective properties against neurotoxic agents like 6-hydroxydopamine (6-OHDA) in neuronal cell lines (N27), suggesting a selective action against cancer cells without affecting neuronal viability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dichlorophenyl group can significantly affect biological activity. The presence of electron-withdrawing groups such as chlorine at specific positions enhances the compound's antiproliferative effects while maintaining selectivity towards cancer cells .

Table 2: Structure-Activity Relationship Insights

Compound VariantPosition of ChlorineBiological Activity
AParaModerate activity
BMetaHigh activity
COrthoLow activity

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8Cl2O/c10-8-3-1-2-6(9(8)11)4-7-5-12-7/h1-3,7H,4-5H2

InChI Key

PTIINFFHPIWBCU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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